N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Carbamate Formation: Reaction of an amine with a chloroformate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Protein Binding: May interact with proteins in a specific manner, useful in biochemical studies.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: A simpler compound with similar functional groups.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents.
Peptide Mimetics: Compounds that mimic the structure of peptides and have similar biological activities.
Uniqueness
The uniqueness of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties not found in simpler or less structurally complex analogs.
Properties
CAS No. |
61867-02-5 |
---|---|
Molecular Formula |
C24H28N4O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1 |
InChI Key |
ZLMPDVKTWVXBEH-PMACEKPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.